molecular formula C22H17N3O3 B2829232 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-57-3

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2829232
CAS No.: 681169-57-3
M. Wt: 371.396
InChI Key: UWDNSOVVQRHYHA-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . This technique is capable of providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives usually proceed through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Optimization of PARP Inhibitors

Optimization of Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors : A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors were developed, showcasing excellent PARP enzyme potency and cellular potency. These compounds, specifically A-966492, demonstrated significant in vivo efficacy in cancer models, highlighting their potential as therapeutic agents in oncology (Penning et al., 2010).

Antimicrobial Activity

Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives : Novel derivatives synthesized via the Mannich reaction showed effective antimicrobial properties against several pathogens, indicating their potential as antimicrobial agents (Sethi et al., 2016).

Antioxidant and Antimicrobial Applications

Catalytic Assembly of Benzimidazole Derivatives for Antimicrobial and Antioxidant Activities : A study demonstrated that benzimidazole derivatives exhibit promising antimicrobial and antioxidant activities, suggesting their application in treating infections and protecting against oxidative stress (Sindhe et al., 2016).

Photo-Physical Characteristics

Photo-Physical Properties of Benzimidazole Derivatives : The study explored the effects of solvent polarity on the absorption-emission properties of novel benzimidazole derivatives, revealing their potential in developing fluorescence-based applications (Padalkar et al., 2011).

Anticancer Evaluation

Anticancer Evaluation of Benzimidazole Derivatives : Benzimidazole derivatives were synthesized and evaluated for their anticancer activity, showing significant potency against breast cancer lines. These findings support the exploration of benzimidazole derivatives as anticancer agents (Salahuddin et al., 2014).

Future Directions

Research on benzimidazole derivatives is ongoing, with scientists around the world designing, synthesizing, and screening thousands of these compounds for various biological activities . The goal is to develop more effective and safer drugs for the treatment of various diseases.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(20-13-27-18-11-5-6-12-19(18)28-20)25-15-8-2-1-7-14(15)21-23-16-9-3-4-10-17(16)24-21/h1-12,20H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDNSOVVQRHYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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